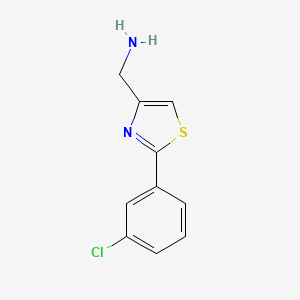

(2-(3-Chlorophenyl)thiazol-4-yl)methanamine

Descripción general

Descripción

(2-(3-Chlorophenyl)thiazol-4-yl)methanamine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Chlorophenyl)thiazol-4-yl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization to form the thiazole ring. The final step involves the reduction of the thiazole derivative to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methanamine group (-CH2NH2) undergoes nucleophilic substitution, particularly in reactions with:

-

Alkyl halides : Forms secondary or tertiary amines.

-

Acyl chlorides : Produces amides through N-acylation.

-

Sulfonyl chlorides : Yields sulfonamides.

Example Reaction with Acetyl Chloride :

Conditions: Base (e.g., pyridine), room temperature, inert solvent (e.g., DCM) .

Electrophilic Aromatic Substitution (EAS)

The thiazole ring directs electrophiles to the 5-position due to its electron-rich nature, while the chlorophenyl group influences regioselectivity via resonance and inductive effects. Common EAS reactions include:

Oxidation and Reduction

-

Oxidation : The primary amine group oxidizes to a nitro group using KMnO₄/H₂SO₄, forming (2-(3-Chlorophenyl)thiazol-4-yl)nitromethane .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative, altering bioactivity.

Coordination Chemistry

The amine and thiazole nitrogen atoms act as ligands for metal ions. Example complexes include:

-

Cu(II) Complex : Forms a square-planar geometry, enhancing antimicrobial activity (MIC = 16 µg/mL against S. aureus) .

-

Fe(III) Complex : Exhibits redox activity in catalytic applications .

Ring-Opening and Rearrangement

Under strong acidic conditions (e.g., HCl, 100°C), the thiazole ring undergoes hydrolysis to form a β-ketoamide intermediate, which rearranges into a substituted pyridine .

Cross-Coupling Reactions

The chlorophenyl group participates in Suzuki-Miyaura coupling with aryl boronic acids:

Conditions: Pd catalyst, base (K₂CO₃), DMF/H₂O, 80°C .

Schiff Base Formation

Reacts with aldehydes/ketones to form imines, which are precursors for heterocyclic scaffolds:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C10H10ClN2S

- Molecular Weight : 218.71 g/mol

- CAS Number : 690632-12-3

- IUPAC Name : [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine

The thiazole ring structure is significant for its role in biological activity, with the presence of chlorine and phenyl groups enhancing its pharmacological properties.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives, including (2-(3-Chlorophenyl)thiazol-4-yl)methanamine. For instance:

- Synthesis of Thiazole Derivatives : Research indicates that thiazole compounds exhibit selective cytotoxicity against various cancer cell lines. One study demonstrated that a derivative showed an IC50 value of 23.30 mM against A549 human lung adenocarcinoma cells, indicating promising anticancer properties .

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| Thiazole Derivative | A549 | 23.30 ± 0.35 |

| Thiazole Hybrid | U251 | < 10 |

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant effects:

- Electroshock Seizure Test : Compounds containing thiazole moieties demonstrated significant anticonvulsant activity with median effective doses (ED50) ranging from 24.38 mg/kg to 88.23 mg/kg in various models .

Antioxidant Activity

The antioxidant properties of thiazole derivatives are noteworthy:

- Evaluation of Antioxidant Activity : Several synthesized thiazoles exhibited superior antioxidant activity compared to standard antioxidants, attributed to their ability to scavenge free radicals effectively .

Case Study 1: Anticancer Activity

A study synthesized a series of thiazole derivatives that were tested against various cancer cell lines. The results indicated that certain substitutions on the thiazole ring significantly enhanced anticancer activity, particularly with electron-withdrawing groups such as chlorine .

Case Study 2: Anticonvulsant Effects

In a controlled study involving animal models, a specific thiazole derivative was evaluated for its anticonvulsant efficacy using the maximal electroshock seizure test. The compound exhibited notable protection against induced seizures, suggesting its potential as a therapeutic agent for epilepsy .

Mecanismo De Acción

The mechanism of action of (2-(3-Chlorophenyl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Similar Compounds

(2-(4-Chlorophenyl)thiazol-4-yl)methanamine: Similar structure but with the chlorine atom at the 4-position of the phenyl ring.

(2-(2-Chlorophenyl)thiazol-4-yl)methanamine: Chlorine atom at the 2-position of the phenyl ring.

(2-(3-Bromophenyl)thiazol-4-yl)methanamine: Bromine atom instead of chlorine at the 3-position of the phenyl ring.

Uniqueness

(2-(3-Chlorophenyl)thiazol-4-yl)methanamine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other similar compounds, making it a valuable molecule for further research and development.

Actividad Biológica

The compound (2-(3-Chlorophenyl)thiazol-4-yl)methanamine , also known by its CAS number 775579-08-3, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . It features a thiazole ring that is crucial for its biological activity, particularly in anticancer and antimicrobial applications. The presence of the chlorine atom on the phenyl group enhances its interaction with biological targets.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures to this compound demonstrate cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | A172 | 23.30 ± 0.35 |

| 2 | B16F10 | <25 |

| 3 | MDA-MB-231 | <25 |

These results suggest that the thiazole moiety plays a vital role in inhibiting cancer cell proliferation, with some derivatives showing potency comparable to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound this compound has been reported to inhibit bacterial growth effectively. In a study evaluating various thiazole compounds, it was found that:

- Minimum Inhibitory Concentration (MIC) values ranged from 5 to 50 µg/mL against various bacterial strains.

This antimicrobial activity is attributed to the ability of the thiazole ring to interact with bacterial enzymes and disrupt cellular processes .

The biological activity of this compound can be explained through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation.

- Receptor Binding : It may bind to certain receptors, altering signal transduction pathways that lead to apoptosis in cancer cells.

Molecular docking studies suggest that the compound forms stable complexes with target proteins, further elucidating its mechanism of action .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives, including this compound:

- Study on Antitumor Activity : A recent study evaluated the compound's effects on Jurkat cells, a model for T-cell leukemia. The results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers .

- Antimicrobial Efficacy : Another study assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating an MIC of 20 µg/mL, indicating strong potential for therapeutic applications in treating resistant infections .

Propiedades

IUPAC Name |

[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIMHDSIFDCEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383363 | |

| Record name | (2-(3-Chlorophenyl)thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775579-08-3 | |

| Record name | (2-(3-Chlorophenyl)thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.